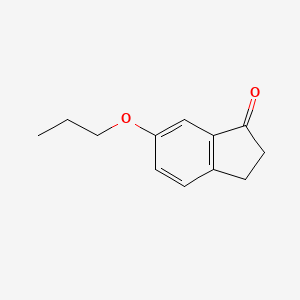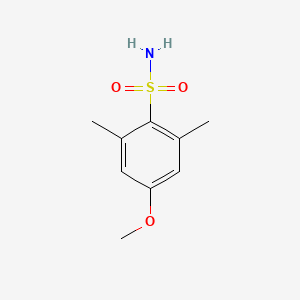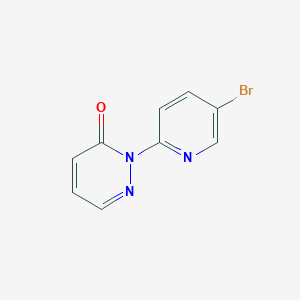![molecular formula C10H16IN3O2 B8579221 [2-(4-Iodo-imidazol-1-yl)ethyl]carbamic acid tert-butyl ester](/img/structure/B8579221.png)
[2-(4-Iodo-imidazol-1-yl)ethyl]carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethylethyl [2-(4-iodo-1H-imidazol-1-yl)ethyl]carbamate is a compound that features an imidazole ring substituted with an iodine atom and a carbamate group. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
The synthesis of [2-(4-Iodo-imidazol-1-yl)ethyl]carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Iodination: The imidazole ring is then iodinated using iodine or an iodine-containing reagent under controlled conditions.
Carbamate Formation: The final step involves the reaction of the iodinated imidazole with tert-butyl chloroformate to form the carbamate ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1,1-Dimethylethyl [2-(4-iodo-1H-imidazol-1-yl)ethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common reagents used in these reactions include iodine, nickel catalysts, and tert-butyl chloroformate. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1-Dimethylethyl [2-(4-iodo-1H-imidazol-1-yl)ethyl]carbamate has several scientific research applications:
Pharmaceuticals: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Agrochemicals: These compounds are used in the development of pesticides and herbicides.
Materials Science: Imidazole derivatives are used in the synthesis of advanced materials, including dyes for solar cells and other optical applications.
Mecanismo De Acción
The mechanism of action of [2-(4-Iodo-imidazol-1-yl)ethyl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, altering their activity. The iodine atom and carbamate group can also influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
1,1-Dimethylethyl [2-(4-iodo-1H-imidazol-1-yl)ethyl]carbamate can be compared with other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
The uniqueness of [2-(4-Iodo-imidazol-1-yl)ethyl]carbamic acid tert-butyl ester lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H16IN3O2 |
|---|---|
Peso molecular |
337.16 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(4-iodoimidazol-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H16IN3O2/c1-10(2,3)16-9(15)12-4-5-14-6-8(11)13-7-14/h6-7H,4-5H2,1-3H3,(H,12,15) |
Clave InChI |
IKYNRNBOYRBPDV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCN1C=C(N=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Chloro-2-[(1H-imidazol-1-yl)(phenyl)methyl]phenol](/img/structure/B8579193.png)



![[1-(6-Methoxy-3-pyridyl)-5-phenylpyrazol-3-yl]methanol](/img/structure/B8579240.png)
![4-{[tert-Butyl(diphenyl)silyl]oxy}phenol](/img/structure/B8579242.png)

![3-(2-Phenyl-[1,3]dioxolan-2-yl)-propylamine](/img/structure/B8579256.png)
![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrazine](/img/structure/B8579258.png)
